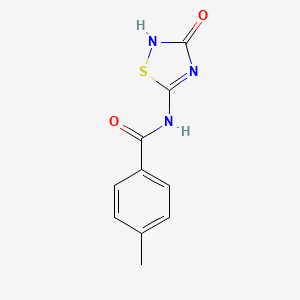

N-(3-hydroxy-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide

Description

Chemical Classification and International Union of Pure and Applied Chemistry Nomenclature

This compound belongs to the class of heterocyclic compounds characterized by a five-membered ring system containing two nitrogen atoms and one sulfur atom as heteroatoms. The compound is systematically classified under the thiadiazole derivatives category, specifically featuring the 1,2,4-thiadiazole isomeric arrangement. According to established nomenclature conventions, the compound possesses the molecular formula C₁₀H₉N₃O₂S with a molecular weight of 235.26 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural arrangement, beginning with the nitrogen-linked carboxamide functionality that connects to a 4-methylbenzene ring system. The core 1,2,4-thiadiazole heterocycle contains a hydroxyl group at the 3-position, creating a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule. The systematic naming convention accurately captures the spatial arrangement of heteroatoms within the five-membered ring, where the sulfur atom occupies position 1, while nitrogen atoms are located at positions 2 and 4, respectively.

Table 1: Fundamental Chemical Properties of this compound

The structural complexity of this compound arises from the integration of multiple functional groups within a single molecular framework. The hydroxyl group at the 3-position of the thiadiazole ring creates opportunities for hydrogen bonding interactions, while the carboxamide linkage provides additional sites for intermolecular associations. The 4-methylbenzene substituent contributes to the overall hydrophobic character of the molecule while simultaneously providing electronic modulation through inductive effects.

Historical Development of Thiadiazole-Based Compounds

The historical trajectory of thiadiazole chemistry traces back to the early nineteenth century, when the foundational understanding of these heterocyclic systems began to emerge. The 1,2,4-thiadiazole structural motif was first described in scientific literature in 1821, representing one of the earliest documented examples of systematic thiadiazole investigation. However, the synthetic methodologies required for the preparation and characterization of these compounds remained limited for more than a century following their initial discovery.

The pivotal advancement in thiadiazole chemistry occurred in 1955, when comprehensive synthesis and characterization protocols for 1,2,4-thiadiazole derivatives were successfully developed and validated. This breakthrough enabled systematic exploration of structural modifications and property relationships within the thiadiazole family, laying the groundwork for subsequent decades of intensive research activity. The establishment of reliable synthetic pathways opened new avenues for investigating the chemical reactivity patterns and potential applications of these heterocyclic systems.

Emil Fischer made significant contributions to the broader thiadiazole field in 1882 through his pioneering work on 1,3,4-thiadiazole synthesis, demonstrating the feasibility of constructing thiadiazole rings through cyclization reactions involving hydrazine derivatives. These early synthetic approaches established fundamental principles that continue to influence contemporary thiadiazole chemistry, particularly in the context of developing efficient methodologies for complex heterocyclic construction.

Table 2: Historical Milestones in Thiadiazole Chemistry Development

The period from 1955 to 1980 represented a crucial developmental phase during which synthetic chemists systematically explored various approaches to thiadiazole construction and modification. During this era, no naturally occurring products containing the 1,2,4-thiadiazole core structure had been identified, suggesting that these compounds represented primarily synthetic entities rather than biologically derived molecules. This situation changed dramatically in 1980 with the isolation and characterization of dendrodoin, a cytotoxic compound containing the 1,2,4-thiadiazole structural motif, from the marine tunicate Dendrodoa grass.

The discovery of dendrodoin marked a transformative moment in thiadiazole chemistry, as it provided definitive evidence for the biological relevance and natural occurrence of these heterocyclic systems. This finding stimulated renewed interest in thiadiazole research, particularly in the context of understanding structure-activity relationships and exploring potential therapeutic applications. The identification of naturally occurring thiadiazole alkaloids subsequently led to expanded investigation of biomimetic synthesis approaches and mechanistic studies aimed at understanding the biosynthetic pathways responsible for thiadiazole formation in biological systems.

Significance in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry stems from its embodiment of several fundamental principles that govern the behavior and utility of five-membered heteroaromatic systems. The compound demonstrates the remarkable versatility of thiadiazole scaffolds as bio-isosteric replacements for established heterocyclic motifs, particularly pyrimidine and oxadiazole structures that appear frequently in natural products and synthetic molecules.

The mesoionic character of thiadiazole derivatives contributes significantly to their enhanced membrane permeability properties, making compounds like this compound particularly valuable as molecular frameworks for various chemical applications. The sulfur atom within the heterocyclic core imparts improved lipophilicity compared to oxygen-containing analogs, while simultaneously providing opportunities for unique electronic interactions that influence molecular recognition processes. These properties position thiadiazole derivatives as privileged scaffolds in heterocyclic chemistry, capable of serving as versatile building blocks for complex molecular architectures.

The aromatic stability of the 1,2,4-thiadiazole ring system, combined with its electron-deficient nature, creates a unique reactivity profile that distinguishes these compounds from other five-membered heterocycles. The electron-withdrawing effects of the nitrogen atoms render the ring carbons relatively unreactive toward electrophilic substitution reactions, while simultaneously enhancing their susceptibility to nucleophilic attack. This reactivity pattern enables selective functionalization strategies that are particularly valuable for systematic structure modification and property optimization.

Table 3: Heterocyclic Chemistry Significance Factors for Thiadiazole Derivatives

Contemporary heterocyclic chemistry recognizes thiadiazole derivatives as multifunctional scaffolds with applications extending beyond traditional pharmaceutical contexts to include agricultural chemistry, materials science, and coordination chemistry. The ability of these compounds to function as versatile ligands in coordination complexes demonstrates their utility in inorganic chemistry applications, while their thermal and chemical stability makes them attractive candidates for materials applications requiring robust heterocyclic frameworks.

The synthetic accessibility of thiadiazole derivatives through various methodological approaches, including oxidative ring closure reactions, multicomponent processes, and cycloaddition strategies, has contributed significantly to their prominence in heterocyclic chemistry. Recent advances in enzymatic synthesis methodologies, particularly those involving vanadium-dependent haloperoxidase enzymes for oxidative dimerization reactions, have expanded the toolkit available for thiadiazole construction while simultaneously addressing sustainability concerns in synthetic chemistry.

Properties

IUPAC Name |

4-methyl-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-6-2-4-7(5-3-6)8(14)11-10-12-9(15)13-16-10/h2-5H,1H3,(H2,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIPGVXTKUKGCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=O)NS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-hydroxy-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide typically involves the reaction of 3-hydroxy-1,2,4-thiadiazole with 4-methylbenzenecarboxylic acid or its derivatives under specific reaction conditions. The reaction may be catalyzed by agents such as sulfuric acid or other suitable catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Key Steps

-

Thiadiazole Ring Formation

-

The 1,2,4-thiadiazole ring is typically synthesized via condensation reactions involving amidines and sulfur-containing reagents. For example, imidoyl thioureas undergo oxidative dehydrogenative cyclization to form thiadiazoles under metal-free conditions .

-

A potential precursor could be a thiosemicarbazide intermediate, which cyclizes under acidic conditions to form the thiadiazole framework .

-

-

Coupling with Benzamide

-

The 4-methylbenzamide group is likely introduced via nucleophilic acyl substitution. The hydroxyl group (-OH) on the thiadiazole may act as a leaving group after activation (e.g., conversion to a better leaving group like a tosylate or mesylate).

-

Alternatively, the thiol (-SH) group on the thiadiazole could react with a benzoyl chloride derivative (e.g., 4-methylbenzoyl chloride) in a nucleophilic acyl substitution reaction to form the amide bond .

-

| Reagent/Condition | Role | Example Reaction |

|---|---|---|

| Thiadiazole intermediate (e.g., 3-hydroxy-1,2,4-thiadiazole) | Core structure | — |

| 4-Methylbenzoyl chloride | Acylating agent | Amide bond formation |

| Base (e.g., pyridine) | Catalyst | Facilitates nucleophilic substitution |

Hydrolysis of the Amide Bond

-

The amide bond in the benzamide moiety can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid and thiadiazole hydroxy compound.

-

Mechanism : Nucleophilic attack by water (acidic conditions) or hydroxide (basic conditions) on the carbonyl carbon, followed by proton transfer and cleavage of the amide bond .

Ring-Opening Reactions

-

The 1,2,4-thiadiazole ring may undergo ring-opening under harsh conditions (e.g., strong bases or acids). For example, treatment with amines or alcohols could lead to cleavage of the S-N bond, forming intermediates such as thiols or amines .

Oxidation/Reduction

-

The hydroxyl group (-OH) on the thiadiazole may undergo oxidation to a ketone (e.g., using oxidizing agents like KMnO₄ in acidic conditions) .

-

Reduction of the thiadiazole ring (e.g., using H₂/Ni catalysts) could yield dihydro derivatives, though this depends on the stability of the ring under reducing conditions.

Characterization Methods

The structure and purity of the compound are typically confirmed using:

-

NMR spectroscopy : To identify the amide proton and aromatic protons.

-

IR spectroscopy : To detect the amide carbonyl stretch (~1650 cm⁻¹) and hydroxyl group (-OH) stretch (~3200 cm⁻¹) .

-

Mass spectrometry : To verify the molecular weight and fragmentation patterns .

Stability and Potential Degradation

-

Thermal stability : Thiadiazole rings are generally stable at elevated temperatures, but prolonged exposure may lead to decomposition.

-

Solubility : The compound’s solubility depends on the balance between the hydrophilic hydroxyl group and the hydrophobic benzamide moiety.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiadiazole derivatives, including N-(3-hydroxy-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide, as promising anticancer agents. The structural features of thiadiazoles contribute to their ability to inhibit cancer cell proliferation.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : Research indicates that various 1,3,4-thiadiazole derivatives exhibit significant cytotoxicity against different cancer cell lines. For instance, compounds with specific substitutions on the thiadiazole ring have shown IC50 values as low as 0.28 µg/mL against MCF-7 (breast cancer) and 0.52 µg/mL against A549 (lung carcinoma) cells .

- Mechanism of Action : The anticancer activity is believed to be linked to the ability of these compounds to interact with cellular targets like tubulin and protein kinases. For example, one study demonstrated that a derivative inhibited the Abl protein kinase with an IC50 value of 7.4 µM, suggesting a targeted mechanism of action .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities against a range of pathogens.

Antibacterial Activity

- Broad Spectrum Activity : Compounds containing the thiadiazole moiety have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antifungal Activity

- Efficacy Against Fungal Strains : Some derivatives exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus niger. A specific derivative showed an MIC of 32 μg/mL against C. albicans, outperforming common antifungal agents like itraconazole .

Other Therapeutic Applications

In addition to anticancer and antimicrobial properties, this compound may have potential applications in other therapeutic areas.

Anti-parasitic Potential

Research into related thiadiazole compounds has revealed their efficacy against parasitic infections such as those caused by Trypanosoma cruzi and Trypanosoma brucei. The compound Megazol, a known derivative with similar structural features, has been highlighted for its effectiveness against these parasites despite its high toxicity .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(3-hydroxy-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the thiadiazole ring play crucial roles in its reactivity and binding to biological targets. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Thiadiazolobenzamide Derivatives ()

The thiadiazolobenzamide series includes compounds such as N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437) and N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417). These exhibit potent adenosine receptor antagonism:

- LUF5437: K(i) = 7 nM at adenosine A₁ receptor.

- LUF5417: K(i) = 82 nM at adenosine A₃ receptor.

Key Differences :

- The target compound replaces the phenyl group on the thiadiazole ring with a hydroxyl group , which may reduce steric bulk and enhance hydrogen-bonding capacity.

- The para-methyl group on the benzene ring (vs.

Thiazole Carboxamide Analogues ()

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives (e.g., substituted amides [3a–s] ) share a thiazole core but differ in substituents and aromatic systems.

Key Differences :

Cyclobutyl-Thiadiazole Carboxamide ()

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methylthiadiazole-5-carboxamide features a cyclobutyl substituent and a fused thiadiazole system.

Key Differences :

- Cyclobutyl vs. Hydroxyl Group : The cyclobutyl group introduces steric hindrance and rigidity, whereas the hydroxyl group in the target compound may enhance aqueous solubility but reduce metabolic stability.

- Dual Thiadiazole System : The fused thiadiazole rings in this analogue likely increase molecular weight and complexity compared to the simpler para-methylbenzene substitution in the target compound .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(3-hydroxy-1,2,4-thiadiazol-5-yl)-4-methylbenzenecarboxamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. The structure features a thiadiazole ring that is known for its role in various biological activities. The presence of the hydroxy group and the carboxamide moiety enhances its pharmacological potential.

Research indicates that thiadiazole derivatives exhibit anticancer activity through several mechanisms:

- Inhibition of DNA and RNA Synthesis : Compounds with a thiadiazole nucleus can inhibit nucleic acid synthesis, which is crucial for cancer cell proliferation .

- Targeting Key Kinases : Thiadiazoles can interact with protein kinases involved in tumorigenesis, disrupting signaling pathways that promote cancer cell survival and growth .

- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells without affecting normal cells .

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- This compound has shown promising cytotoxic effects against various cancer cell lines. For instance, studies report IC values indicating effective inhibition of cell growth in lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- A comparative study found that derivatives with similar structures exhibited IC values ranging from 0.28 to 10 μg/mL against different cancer types .

- Molecular Docking Studies :

Biological Activity Summary Table

| Activity | Cell Line | IC Value (μM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.28 | Inhibition of DNA/RNA synthesis |

| Anticancer | A549 | 0.52 | Induction of apoptosis |

| Anticancer | HCT116 | 3.29 | Targeting protein kinases |

Additional Pharmacological Activities

Beyond its anticancer properties, this compound may exhibit other biological activities:

Q & A

Q. How do heterocyclic ring modifications (e.g., triazole vs. thiadiazine fusion) impact biological activity?

- Answer : Ring fusion alters electronic properties and steric bulk. Triazolo[3,4-b][1,3,4]thiadiazines exhibit broader-spectrum antifungal activity compared to non-fused analogs due to increased planarity and π-π stacking with fungal cytochrome P450 enzymes . Substituent polarity further modulates selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.